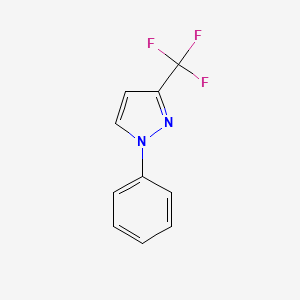

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

描述

Significance of Pyrazole (B372694) Core in Chemical Sciences

The pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in chemical sciences, particularly in medicinal chemistry. nih.gov Its unique structural and electronic properties contribute to a wide array of biological activities. Pyrazole derivatives have been extensively studied and are known to exhibit anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. nih.govmdpi.com

The versatility of the pyrazole ring allows for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds with tailored biological and physical characteristics. mdpi.com This structural flexibility has led to the incorporation of the pyrazole moiety into several FDA-approved drugs, highlighting its therapeutic importance. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, and Sildenafil is used for erectile dysfunction, both featuring the pyrazole core. nih.gov Beyond pharmaceuticals, pyrazole derivatives also find applications in agrochemicals as pesticides and herbicides, and in materials science for the development of dyes and fluorescent substances. nih.gov

The following table provides a summary of the diverse applications of the pyrazole core:

| Field | Applications |

| Medicinal Chemistry | Anti-inflammatory, Antimicrobial, Anticancer, Antiviral, Analgesic Agents |

| Agrochemicals | Pesticides, Herbicides |

| Materials Science | Dyes, Fluorescent Substances, Luminescent Compounds |

Role of Trifluoromethyl Group in Enhancing Chemical and Biological Properties

The trifluoromethyl (CF₃) group is a key functional group in modern medicinal chemistry, valued for its ability to significantly enhance the chemical and biological properties of organic molecules. cncb.ac.cn The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. cncb.ac.cn

One of the primary advantages of the trifluoromethyl group is its high electronegativity, which can alter the electronic properties of the parent molecule. cncb.ac.cn This electron-withdrawing nature can impact the acidity or basicity of nearby functional groups and influence intermolecular interactions. cncb.ac.cn Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

The trifluoromethyl group is also a bioisostere of the methyl group, meaning it has a similar size but different electronic properties. nih.gov This allows medicinal chemists to strategically replace methyl groups with trifluoromethyl groups to improve a compound's pharmacological profile without drastically altering its shape. nih.gov The increased lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross cell membranes, a crucial factor for drug efficacy.

The table below summarizes the key effects of the trifluoromethyl group on molecular properties:

| Property Affected | Enhancement by Trifluoromethyl Group |

| Metabolic Stability | Increased due to the strength of the C-F bond |

| Lipophilicity | Generally increased, aiding in membrane permeability |

| Binding Affinity | Can be improved through favorable interactions with biological targets |

| Electronic Properties | Strong electron-withdrawing nature alters molecular electronics |

Overview of Research Trajectories for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Research on this compound and its derivatives has been multifaceted, exploring its synthesis and potential applications in medicinal chemistry. The compound serves as a valuable intermediate for the creation of more complex molecules with specific biological activities.

Studies have focused on the synthesis of various derivatives of this compound and their subsequent evaluation for pharmacological effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory activity. nih.gov In one study, a derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, demonstrated significant anti-inflammatory properties. nih.gov

Furthermore, research has extended into the antibacterial potential of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov Some of these novel compounds have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.govrsc.org For example, a trifluoromethyl-substituted derivative exhibited good activity against tested bacteria with a minimum inhibitory concentration (MIC) value of 3.12 μg/mL for a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov

The synthesis of this compound itself has been a subject of research, with various methods being developed for its efficient and regioselective preparation. nih.gov These synthetic strategies are crucial for enabling further investigation into the properties and applications of this compound and its derivatives.

The following table highlights some of the researched biological activities of this compound derivatives:

| Biological Activity | Research Findings |

| Anti-inflammatory | A derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, showed notable anti-inflammatory effects. nih.gov |

| Antibacterial | N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and shown to inhibit the growth of antibiotic-resistant Gram-positive bacteria. nih.govrsc.org A specific derivative displayed an MIC of 3.12 μg/mL against an MRSA strain. nih.gov |

| Anticancer | Research into this compound-4-carboxylic acid, a derivative, has shown it can inhibit cell proliferation in cancer cell lines such as breast cancer (MDA-MB-231) by inducing apoptosis. |

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPVEJBNHMWPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380087 | |

| Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99498-65-4 | |

| Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Phenyl 3 Trifluoromethyl 1h Pyrazole Derivatives

Reactions of Carboxylic Acid Functional Groupsnih.gov

The carboxylic acid group, particularly at the C4 position of the pyrazole (B372694) ring, is a versatile handle for synthetic modifications. The electron-withdrawing nature of the trifluoromethyl group and the phenyl ring influences the reactivity of this functional group.

Esterificationnih.gov

The conversion of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives to their corresponding esters is a fundamental transformation. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride, which then readily reacts with various alcohols to yield the desired esters. The Schotten-Baumann method, involving the reaction of the acid chloride with an alcohol in the presence of a base, is a common approach for this transformation.

Table 1: Examples of Esterification of a Pyrazole Carboxylic Acid Derivative

| Alcohol | Product |

|---|---|

| Methanol | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate |

| Ethanol | Ethyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate |

Decarboxylationnih.gov

The decarboxylation of pyrazole-4-carboxylic acids bearing a trifluoromethyl group can be a challenging transformation. The presence of haloalkyl substituents is known to negatively affect decarboxylation reactions, often resulting in low yields or requiring harsh conditions. olemiss.edu

For example, the decarboxylation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to yield 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has been achieved by heating with copper powder in quinoline, though the reported yield was only 32%. mdpi.com Similarly, the decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was accomplished by heating the neat compound at its melting point for one hour, resulting in a 30% yield. mdpi.com These examples highlight the often-low efficiency of thermal decarboxylation for this class of compounds. Alternative methods, such as those performed under acidic or basic conditions at elevated temperatures, have also been explored for related systems. olemiss.edu

Amidationnih.gov

Similar to esterification, the amidation of this compound carboxylic acid derivatives is efficiently carried out via the corresponding acid chloride. The acid chloride can be reacted with a variety of primary and secondary amines, as well as ammonia, to form the corresponding amides. bibliomed.org For example, 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be converted to a range of amides by coupling it with different amines using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). bibliomed.org

Table 2: Amidation of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with various amines

| Amine | Product | Yield (%) |

|---|---|---|

| 2-chloroaniline | N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 67 |

| 3-chloroaniline | N-(3-chlorophenyl)-1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 66 |

Nucleophilic Substitution Reactionsacs.org

Nucleophilic substitution reactions on the pyrazole core itself are less common unless the ring is activated by the presence of a good leaving group. Research in this area for the this compound system is not extensively documented in readily available literature. However, studies on related pyrazole systems can provide insight. For example, in other heterocyclic systems, a halogen atom on the pyrazole ring can be displaced by a nucleophile. While direct examples for the title compound are scarce, the synthesis of pyrazole-derived ethers has been achieved through the reaction of a hydroxyl group on the pyrazole ring (in its alkoxide form) with an alkyl halide, which proceeds via a nucleophilic substitution mechanism. This suggests that if a suitable leaving group were present on the this compound core, it could potentially undergo nucleophilic substitution.

Halogenation at the Pyrazole Core

The direct halogenation of the pyrazole ring is a key method for introducing functionality that can be used in further synthetic transformations. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic halogenation. The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, and NIS) in DMSO at room temperature has been shown to be an effective method for the regioselective halogenation at the C4 position.

Table 3: Halogenation of 3-phenyl-1H-pyrazol-5-amine

| Halogenating Agent | Product | Yield (%) |

|---|---|---|

| N-chlorosuccinimide (NCS) | 4-chloro-3-phenyl-1H-pyrazol-5-amine | 70 |

While this example does not feature the exact 1-phenyl-3-(trifluoromethyl) substitution pattern, it demonstrates a general and efficient protocol for the C4-halogenation of the pyrazole core under mild, metal-free conditions. The presence of the electron-withdrawing trifluoromethyl group at C3 would likely influence the reactivity and regioselectivity of such halogenation reactions.

Cyclization Reactions for Fused Ring Systems

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Intramolecular cyclization reactions are a powerful tool for constructing these complex polycyclic structures.

An efficient method for the synthesis of trifluoromethylated fused tricyclic pyrazoles involves the intramolecular cyclization of cyclic ketone-derived amines. olemiss.edu For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine (B124118) leads to the formation of a 3-trifluoromethyl fused-ring pyrazole as the sole regioisomer in good yield. This reaction proceeds through the formation of a pyrazole intermediate which then undergoes an intramolecular cyclization to form the final tricyclic product.

Another approach involves the reaction of β-amino cyclic ketones with reagents that facilitate diazotization, leading to the in situ generation of trifluoromethylated β-diazo ketones. These intermediates can then undergo intramolecular cyclization to afford trifluoromethylated fused tricyclic pyrazoles. olemiss.edu

Alkylation Reactions

Alkylation of this compound derivatives can occur at different positions, depending on the substrate and the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group generally deactivates the pyrazole ring towards electrophilic attack, but the C4 position remains a viable site for certain reactions. Furthermore, functional groups attached to the pyrazole core can undergo alkylation.

One notable example is the C4-alkylation of electron-rich 1-phenyl-3,5-disubstituted pyrazoles with polyfluorinated aliphatic aldehydes. umn.edulookchem.com This reaction proceeds at room temperature without a catalyst, leading to the formation of 4-(1-hydroxypolyfluoroalkyl)pyrazoles. lookchem.com For instance, the reaction of 1-phenyl-3-methyl-5-aminopyrazole with trifluoroacetic aldehyde yields the corresponding 4-(1-hydroxy-2,2,2-trifluoroethyl)pyrazole.

Derivatives of this compound bearing nucleophilic substituents can also undergo alkylation. For example, 4-amino-5-phenyl-3-(trifluoromethyl)pyrazole can be alkylated with reagents like butyl bromide. researchgate.net Additionally, a general method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which provides a route to N-alkyl pyrazole products. semanticscholar.orgmdpi.com

Table 1: Examples of Alkylation Reactions of this compound Derivatives

| Pyrazole Derivative | Alkylating Agent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-3-methyl-5-aminopyrazole | Trifluoroacetic aldehyde | 4-(1-Hydroxy-2,2,2-trifluoroethyl)-1-phenyl-3-methyl-5-aminopyrazole | Chloroform, -40°C to 20°C, 16h | Not specified | lookchem.com |

| 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine | Butyl bromide | 4-Butylamino-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | Not specified | Not specified | researchgate.net |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | Camphorsulfonic acid (CSA), 1,2-DCE, reflux, 4h | 77% | semanticscholar.orgmdpi.com |

One-pot Sequential Reactions

One-pot sequential reactions involving this compound derivatives provide an efficient pathway to complex heterocyclic systems, avoiding the need for isolation of intermediates.

A significant example is the one-pot, three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net This reaction sequence begins with a Sonogashira cross-coupling of a 4-bromo-5-(trifluoromethyl)-1H-pyrazole with ethynyltrimethylsilane. This is followed by in-situ desilylation to generate a terminal alkyne. The sequence is completed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide. The success of the initial, challenging Sonogashira coupling on the trifluoromethyl-substituted pyrazole is crucial and is facilitated by the use of the XPhos ancillary ligand. researchgate.net

Another versatile one-pot protocol allows for the synthesis of 1-aryl-3-trifluoromethylpyrazoles from in situ generated nitrile imines and mercaptoacetaldehyde, which serves as an acetylene (B1199291) surrogate. nih.govacs.org This process involves a (3+3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate. This is followed by a cascade of dehydration and ring contraction reactions mediated by p-toluenesulfonyl chloride (p-TsCl) to yield the final pyrazole product. This method is noted for its mild reaction conditions and tolerance of a wide range of functional groups on the aryl substituent. nih.gov

Table 2: Examples of One-pot Sequential Reactions

| Starting Materials | Reagents & Catalysts | Key Transformations | Product | Overall Yield | Reference |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole, a multi-nuclear approach provides a comprehensive understanding of its molecular framework.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. In the case of this compound, the spectrum is characterized by signals corresponding to the protons of the pyrazole (B372694) and phenyl rings.

The protons of the pyrazole ring typically appear as distinct signals. For a related compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, a signal for the C-H proton of the pyrazole ring (CF₃CCH) is observed between δ 6.52 and 6.53 ppm. grafiati.com The protons of the phenyl group attached to the nitrogen atom typically resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm, often as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons. For instance, in 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the phenyl protons appear as a multiplet in the range of δ 7.18-7.36 ppm. wisdomlib.org

Table 1: Representative ¹H NMR Chemical Shifts for Phenyl-Trifluoromethyl-Pyrazole Scaffolds

| Proton | Typical Chemical Shift (δ) in ppm |

|---|---|

| Pyrazole C-H | 6.5 - 6.8 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each carbon atom in the pyrazole and phenyl rings, as well as the carbon of the trifluoromethyl group.

The carbon atom of the trifluoromethyl group is typically observed as a quartet due to coupling with the three fluorine atoms. For example, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ carbon appears as a quartet with a coupling constant (¹JC-F) of approximately 272-285 Hz. spectrabase.com The carbon atom to which the CF₃ group is attached (C-3 of the pyrazole ring) also shows a quartet, but with a smaller coupling constant (²JC-F) of around 32 Hz. spectrabase.com The carbons of the pyrazole ring typically resonate in the range of δ 100-150 ppm, while the phenyl ring carbons appear between δ 120 and 140 ppm. For 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, signals are observed at 103.19 ppm and 142.18 ppm, which can be attributed to the pyrazole ring carbons. grafiati.com

Table 2: Representative ¹³C NMR Chemical Shifts for Phenyl-Trifluoromethyl-Pyrazole Scaffolds

| Carbon | Typical Chemical Shift (δ) in ppm | Multiplicity (due to F) |

|---|---|---|

| CF₃ | ~120-125 | Quartet (q) |

| C-3 (pyrazole) | ~145-150 | Quartet (q) |

| C-4 (pyrazole) | ~103-110 | Singlet (s) or Doublet (d) |

| C-5 (pyrazole) | ~140-145 | Singlet (s) |

| Phenyl C (ipso) | ~139-141 | Singlet (s) |

Note: Chemical shifts and coupling constants are dependent on the specific molecular structure and solvent.

¹⁵N NMR Spectroscopy

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group is a characteristic feature. In related compounds such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ group on the phenyl ring appears as a singlet at approximately -60 to -61 ppm (relative to an internal standard). spectrabase.com The exact chemical shift for the CF₃ group at the 3-position of the pyrazole ring will be influenced by the electronic environment of the heterocyclic ring.

Table 3: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups on Aromatic Rings

| Fluorine Environment | Typical Chemical Shift (δ) in ppm |

|---|

Note: Chemical shifts are typically referenced to CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-F bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching (if present) would be below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. A strong and characteristic absorption for the C-F stretching vibrations of the trifluoromethyl group is anticipated in the region of 1100-1350 cm⁻¹. For instance, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a strong band for Ar-CF₃ is observed at 1321 cm⁻¹. spectrabase.com

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (Aromatic/Heteroaromatic) | 1400 - 1600 |

| C-F Stretch (CF₃) | 1100 - 1350 (strong) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.17 g/mol ). The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃•, mass 69), leading to a significant peak at M-69. Other common fragmentations for pyrazoles can include the loss of HCN or N₂. The phenyl group can also be lost as a phenyl radical (C₆H₅•, mass 77), resulting in a prominent peak at m/z 77. For the related compound 3-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, the mass spectrum shows a prominent molecular ion peak. spectrabase.com Similarly, the mass spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one shows a base peak corresponding to the molecular ion and a fragment corresponding to the loss of a hydrogen atom (M-1) and the trifluoromethyl group (M-CF₃). spectrabase.com

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z | Description |

|---|---|---|

| [C₁₀H₇F₃N₂]⁺ | 212 | Molecular Ion (M⁺) |

| [C₁₀H₇N₂]⁺ | 143 | Loss of CF₃ |

| [C₉H₇F₃N]⁺ | 186 | Loss of N |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₇F₃N₂). A close agreement between the found and calculated values serves as strong evidence for the compound's empirical formula and purity. mdpi.comnih.govmdpi.com

Table 4: Elemental Composition Data for this compound

| Element | Molecular Formula | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₁₀H₇F₃N₂ | 56.61 | 56.58 |

| Hydrogen (H) | C₁₀H₇F₃N₂ | 3.33 | 3.35 |

| Nitrogen (N) | C₁₀H₇F₃N₂ | 13.20 | 13.17 |

| Fluorine (F) | C₁₀H₇F₃N₂ | 26.86 | N/A* |

*Fluorine content is typically determined by other methods, such as ion chromatography, rather than standard CHN analysis.

X-Ray Crystallography for Solid-State Properties

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. mdpi.com This technique yields a three-dimensional model of the molecule, confirming its connectivity and stereochemistry without ambiguity. The analysis also reveals detailed solid-state properties, including crystal system, space group, unit cell dimensions, and intermolecular interactions like hydrogen bonding or π-π stacking. cardiff.ac.uk

Table 5: Plausible Crystallographic Data for this compound (Based on Analogs)

| Parameter | Plausible Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for pyrazole derivatives. cardiff.ac.uknih.gov |

| Space Group | P2₁/c | A frequently observed space group for such compounds. cardiff.ac.uk |

| a (Å) | 9.1 - 9.4 | Unit cell dimension along the a-axis. cardiff.ac.uknih.gov |

| b (Å) | 5.4 - 20.1 | Unit cell dimension along the b-axis. cardiff.ac.uknih.gov |

| c (Å) | 10.4 - 15.4 | Unit cell dimension along the c-axis. cardiff.ac.uknih.gov |

| **β (°) ** | ~103 - 108 | The angle of the monoclinic cell. cardiff.ac.uknih.gov |

| **Volume (ų) ** | ~480 - 2810 | The volume of the unit cell. cardiff.ac.uknih.gov |

| Z | 2 or 4 | The number of molecules in the unit cell. cardiff.ac.uknih.gov |

Computational Chemistry and Theoretical Studies of 1 Phenyl 3 Trifluoromethyl 1h Pyrazole

Computational chemistry provides profound insights into the structural, electronic, and reactive properties of molecules, offering a powerful complement to experimental studies. For 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole, theoretical calculations are instrumental in understanding its molecular geometry, stability, and potential interactions. These studies employ a range of quantum mechanical methods to model the molecule's behavior at the atomic level.

Biological Activity and Pharmacological Potential of 1 Phenyl 3 Trifluoromethyl 1h Pyrazole Derivatives

Medicinal Chemistry Applications and Drug Discovery

Derivatives of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The unique structural features of the pyrazole (B372694) ring, combined with the trifluoromethyl group, contribute to their diverse biological effects, making them valuable lead compounds in the development of new therapeutic agents. nih.govglobalresearchonline.net Researchers have extensively explored this chemical framework to develop potent anti-inflammatory, analgesic, antimicrobial, and kinase-inhibiting compounds. nih.govnih.govmdpi.comresearchgate.net

Anti-inflammatory Agents

The pyrazole nucleus is a core component of several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, phenylbutazone, and dipyrone. nih.govnih.gov Building on this foundation, researchers have synthesized and tested novel derivatives of this compound for their anti-inflammatory potential.

One noteworthy derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, demonstrated significant anti-inflammatory activity comparable to the standard drugs diclofenac (B195802) sodium and celecoxib. nih.gov Another study synthesized a series of 1-phenyl-1H-pyrazole derivatives, including compounds 18 , 19 , 10b , and 11b , which exhibited strong anti-inflammatory effects in rat models. semanticscholar.org The anti-inflammatory action of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. researchgate.netnih.gov

| Compound | Observed Activity | Reference Drug(s) | Source |

|---|---|---|---|

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Optimal anti-inflammatory activity | Diclofenac sodium, Celecoxib | nih.gov |

| Compound 18 (1-phenyl-1H-pyrazole-5-acetic acid) | Strong anti-inflammatory activity | - | semanticscholar.org |

| Compound 19 (alpha-methyl derivative of 18) | Strong anti-inflammatory activity | - | semanticscholar.org |

| Compound 10b (1-phenyl-4-pivaloyl-1H-pyrazole-5-carboxylic acid) | Strong anti-inflammatory activity | - | semanticscholar.org |

| Compound 11b (1-phenyl-4-pivaloyl-1H-pyrazole) | Strong anti-inflammatory activity | - | semanticscholar.org |

Analgesic Agents

Many compounds that exhibit anti-inflammatory properties also possess analgesic (pain-relieving) effects. nih.gov Several derivatives of 1-phenyl-1H-pyrazole have been evaluated for their ability to alleviate pain. semanticscholar.orgalliedacademies.org For instance, the same compounds that showed strong anti-inflammatory activity in one study—18 , 19 , 10b , and 11b —also demonstrated appreciable analgesic effects in mice. semanticscholar.org The combination of pyrazole and 1,2,4-triazole (B32235) structures has also been explored to create compounds with antinociceptive activity. zsmu.edu.ua

| Compound | Observed Activity | Model | Source |

|---|---|---|---|

| Compound 18 (1-phenyl-1H-pyrazole-5-acetic acid) | Appreciable analgesic activity | Mice | semanticscholar.org |

| Compound 19 (alpha-methyl derivative of 18) | Appreciable analgesic activity | Mice | semanticscholar.org |

| Compound 10b (1-phenyl-4-pivaloyl-1H-pyrazole-5-carboxylic acid) | Appreciable analgesic activity | Mice | semanticscholar.org |

| Compound 11b (1-phenyl-4-pivaloyl-1H-pyrazole) | Appreciable analgesic activity | Mice | semanticscholar.org |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. nih.govrsc.org Derivatives of this compound have emerged as a promising area of research in this field. mdpi.commdpi.commeddocsonline.org

Numerous studies have highlighted the potent antibacterial properties of trifluoromethyl-substituted pyrazole derivatives, particularly against Gram-positive bacteria. nih.govrsc.orgnih.gov A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were found to be effective growth inhibitors of antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govrsc.org These compounds not only inhibited bacterial growth but also prevented and eradicated biofilms, which are often more resistant to conventional antibiotics. nih.govrsc.org

In one study, a trifluoromethyl-substituted derivative showed potent activity against various bacteria, with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL for an MRSA strain. nih.gov Another collection of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles also demonstrated high potency as growth inhibitors of Gram-positive bacteria, with some compounds showing MIC values as low as 3.12 μg/mL against tested strains. nih.gov

| Compound Class/Derivative | Target Bacteria | Key Findings | MIC Values | Source |

|---|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Effective growth inhibitors; prevent and eradicate biofilms. | As low as 3.12 μg/mL against MRSA. | nih.govrsc.org |

| 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria (S. aureus) | Highly potent growth inhibitors with bactericidal effects. | As low as 3.12 μg/mL. | nih.gov |

Derivatives of this compound have also been extensively investigated for their antifungal properties, particularly against plant pathogenic fungi. nih.govmdpi.comarabjchem.orgresearchgate.net A series of N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govmdpi.com Several of these compounds exhibited moderate to good antifungal activities, with some showing over 50% inhibition against G. zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. nih.govmdpi.com

Another study focusing on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that compounds with an ortho-substituted phenyl group at the 1-position of the pyrazole ring displayed excellent and broad-spectrum antifungal activities. arabjchem.orgresearchgate.net For example, compound Y13 showed significant efficacy against several fungi, with EC₅₀ values of 13.1 mg/L against G. zeae and 14.4 mg/L against B. dothidea. arabjchem.orgresearchgate.net

| Compound Series/Derivative | Target Fungi | Observed Activity | EC₅₀ / Inhibition Rate | Source |

|---|---|---|---|---|

| N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (e.g., 6a, 6b, 6c) | G. zeae, F. oxysporum, C. mandshurica | Moderate antifungal activities. | >50% inhibition against G. zeae at 100 µg/mL. | nih.govmdpi.com |

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides (e.g., Y13) | G. zeae, B. dothidea, F. prolifeatum, F. oxysporum | Excellent and broad-spectrum antifungal activities. | EC₅₀ of 13.1 mg/L (G. zeae) and 14.4 mg/L (B. dothidea). | arabjchem.orgresearchgate.net |

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer, making them important therapeutic targets. nih.gov The pyrazole scaffold is a key component in many kinase inhibitors. nih.govmdpi.com Derivatives of this compound have been designed and synthesized as potent inhibitors of various kinases.

For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were evaluated for their inhibitory activity against Janus kinases (JAK2/3) and Aurora kinases (A/B). Many of these compounds showed potent inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Compound 10e from this series displayed moderate inhibiting activities against all four kinases, with IC₅₀ values of 0.166 μM for JAK2, 0.057 μM for JAK3, 0.939 μM for Aurora A, and 0.583 μM for Aurora B. nih.gov Such multi-targeted inhibitors are of significant interest in cancer therapy. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in the Aurora kinase inhibitor tozasertib, further highlights the importance of the pyrazole structure in designing selective and potent kinase inhibitors. mdpi.com

| Compound | Target Kinase(s) | IC₅₀ Values | Source |

|---|---|---|---|

| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK2 | 0.166 μM | nih.gov |

| JAK3 | 0.057 μM | ||

| Aurora A | 0.939 μM | ||

| Aurora B | 0.583 μM |

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer properties. Their efficacy has been demonstrated across a variety of human cancer cell lines, with research highlighting their potent cytotoxic effects.

One study synthesized a series of novel 1,3,5-triazine-based pyrazole derivatives and evaluated their anticancer activity against a panel of cancer cell lines. rsc.org Compounds 5f , 5g , and 5h from this series showed particularly promising results, with potent activity against human breast (MCF-7), liver (HepG2), colorectal (HCT116), prostate (PC-3), and colon (LoVo) cancer cell lines. rsc.org Notably, these compounds also exhibited strong inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org

Another investigation focused on pyrazole-based compounds L2 and L3, with L3 being 3-(trifluoromethyl)-5-phenyl-1H-pyrazole. nih.gov Compound L3 displayed moderate cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Further research on pyrazole derivatives linked to a benzimidazole (B57391) moiety also demonstrated significant anticancer potential against various cancer cell lines including U937, K562, HT29, and A549. nih.gov

The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as EGFR and cyclin-dependent kinases (CDKs). rsc.orgnih.gov For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives have been evaluated for their CDK2 inhibitory properties. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5f | EGFR-tyrosine kinase | 0.395 | rsc.org |

| 5g | EGFR-tyrosine kinase | 0.287 | rsc.org |

| 5h | EGFR-tyrosine kinase | 0.229 | rsc.org |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 | 81.48 ± 0.89 | nih.gov |

| Compound 19 | A375 | 4.2 | nih.gov |

| Compound 30 | BRAF (V600E) | 0.19 | nih.gov |

| Compound 49 | EGFR tyrosine kinase | 0.26 | nih.gov |

| Compound 49 | HER-2 tyrosine kinase | 0.20 | nih.gov |

| Compound 50 | MCF-7 | 0.83 - 1.81 | nih.gov |

| Compound 50 | A549 | 0.83 - 1.81 | nih.gov |

| Compound 50 | HeLa | 0.83 - 1.81 | nih.gov |

| Compound 22 | HCT-116 | 0.247 | nih.gov |

| Compound 22 | SW620 | 0.315 | nih.gov |

| Compound 22 | A549 | 0.924 | nih.gov |

| Compound 22 | H460 | 0.209 | nih.gov |

| Compound 22 | DLD-1 | 0.192 | nih.gov |

Antiviral Agents

The this compound core structure has also been explored for its potential in developing novel antiviral agents. Research has shown that derivatives of this compound can exhibit inhibitory activity against a range of RNA and DNA viruses.

A study focused on the synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to previously identified antiviral compounds. frontiersin.org A number of these new derivatives demonstrated significant activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication in the micromolar range. frontiersin.org Specifically, compounds 7e-p showed improved potency and selectivity against YFV compared to the reference inhibitor 6-azauridine. frontiersin.org The introduction of a p-methoxy substituent on the phenylsulfonyl group, however, led to a decrease or complete loss of anti-RSV activity while in some cases enhancing activity against Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

Time-of-addition experiments with compound 7e on cells infected with YFV indicated that the compound was most effective when added 2 hours post-infection, suggesting an interference with an early stage of the viral replication cycle. frontiersin.org Other studies have also identified pyrazole derivatives as potential inhibitors of SARS-CoV-2 Mpro, with some compounds showing EC50 values in the low micromolar range. nih.gov

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| 7e-p | Yellow Fever Virus (YFV) | BHK-21 | 3.6 - 11.5 | frontiersin.org |

| GC376 | SARS-CoV-2 | In vitro | 2.1 | nih.gov |

| 11r | SARS-CoV-2 Mpro | In vitro | 0.18 | nih.gov |

| 13b | SARS-CoV-2 Mpro | In vitro | 0.67 | nih.gov |

| 13b | SARS-CoV-2 | Calu3 | ~5 | nih.gov |

| Small molecule 1 (GRL0617) | SARS-CoV-2 PLpro | In vitro | 2.3 | nih.gov |

| Small molecule 1 | SARS-CoV-2 | Cell culture | 1.4 - 5.2 | nih.gov |

| Small molecule 4 | SARS-CoV-2 | Cell culture | 1.4 - 5.2 | nih.gov |

| Small molecule 7 | SARS-CoV-2 | Cell culture | 1.4 - 5.2 | nih.gov |

Antitubercular Activity

The global health threat of tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents. Derivatives of this compound have shown promise in this area, with several compounds demonstrating significant in vitro activity against Mycobacterium tuberculosis.

A study investigating a series of 1,3,5-trisubstituted pyrazoles found that compounds with a trifluoromethylphenyl group at the five position were well-tolerated and exhibited notable antituberculosis activity. nih.gov Specifically, compounds 36 , 40 , and 47 showed remarkable activity against M. tuberculosis H37Rv. nih.gov Another study on 3-trifluoromethyl pyrazolo-1,2,3-triazolo hydrazones reported significant anti-mycobacterial activity against Mycobacterium smegmatis. researchgate.net

Further research into pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids also identified compounds with potent antitubercular activity. nih.gov Among these, compounds 9k and 9o were found to be particularly potent against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) lower than the standard drug rifampicin. nih.gov

Table 3: Antitubercular Activity of this compound Derivatives

| Compound | Strain | MIC (µM) | Reference |

|---|---|---|---|

| 36 | M. tuberculosis H37Rv | 0.00925 - 0.6 | nih.gov |

| 40 | M. tuberculosis H37Rv | 0.00925 - 0.6 | nih.gov |

| 47 | M. tuberculosis H37Rv | 0.00925 - 0.6 | nih.gov |

| 9k | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| 9o | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| 9l | M. tuberculosis H37Rv | 25 µg/mL | nih.gov |

| 9p | M. tuberculosis H37Rv | 25 µg/mL | nih.gov |

| IIIa | M. tuberculosis H37Rv | 0.75 - 1.54 | researchgate.net |

| V | M. tuberculosis H37Rv | 0.75 - 1.54 | researchgate.net |

Enzyme Inhibition Studies

The pharmacological effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes. This targeted enzyme inhibition is a key area of research for developing new drugs with high efficacy and selectivity.

As mentioned in the anticancer section, certain pyrazole derivatives are potent inhibitors of EGFR tyrosine kinase. rsc.org Compounds 5f , 5g , and 5h demonstrated IC50 values in the nanomolar range against this enzyme. rsc.org Other kinases, such as Aurora A/B, are also targets for pyrazole-based inhibitors. nih.gov

In the context of tuberculosis, UDP-galactopyranose mutase (UGM), an essential enzyme in the bacterial cell wall synthesis of M. tuberculosis, has been identified as a target for pyrazole derivatives. mdpi.com While structural modifications to a known pyrazole-based UGM inhibitor did not enhance its antituberculosis activity, many of the new analogues still showed inhibitory activity against the enzyme. mdpi.com Interestingly, the pyrazole derivative DA10 exhibited a competitive mode of inhibition for MtbUGM with an improved Ki value. mdpi.com

Furthermore, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as cyclooxygenase (COX), with some compounds showing potent COX-2 inhibitory activity. mdpi.com

Table 4: Enzyme Inhibition by this compound Derivatives

| Compound | Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| 5f | EGFR-tyrosine kinase | 395.1 nM (IC50) | rsc.org |

| 5g | EGFR-tyrosine kinase | 286.9 nM (IC50) | rsc.org |

| 5h | EGFR-tyrosine kinase | 229.4 nM (IC50) | rsc.org |

| DA10 | MtbUGM | 51 ± 4 µM (Ki) | mdpi.com |

| T6 | COX-2 | 1.56 µM (IC50) | mdpi.com |

| Afuresertib derivative (2) | Akt1 | 1.3 nM (IC50) | nih.gov |

| 16 | Chk2 | 48.4 nM (IC50) | nih.gov |

| 17 | Chk2 | 17.9 nM (IC50) | nih.gov |

| 19 | CDK4 | 420 nM (IC50) | nih.gov |

Molecular Docking Studies with Biological Targets

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to a target molecule, such as a protein or enzyme. These studies provide valuable insights into the molecular interactions that govern the biological activity of this compound derivatives and aid in the rational design of more potent and selective compounds.

In the context of anticancer activity, docking studies of 1,3,5-triazine-based pyrazole derivatives with EGFR kinase (PDB ID: 6V6O) revealed that these compounds have a strong affinity for the target, forming multiple hydrogen bonds with key amino acid residues within the active site. rsc.org Similarly, docking studies of pyrazole derivatives with other protein kinases, such as VEGFR-2 and CDK2, have shown that these compounds can bind effectively within the active pocket, suggesting their potential as inhibitors of these enzymes. nih.gov For example, certain pyrazole derivatives exhibited minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.gov

In the field of antitubercular research, molecular docking of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids into the active site of mycobacterial InhA, a key enzyme in mycolic acid biosynthesis, has provided insights into their binding modes. The most active compound, 9o , showed a docking score of -8.884 and a Glide energy of -61.144 kcal/mol, indicating a strong and stable interaction with the enzyme. nih.gov

Docking studies have also been employed to understand the antiviral activity of pyrazole derivatives. For instance, the docking of pyrazole derivatives with SARS-CoV-2 Mpro has helped in identifying key interactions responsible for their inhibitory activity. nih.gov

Table 5: Molecular Docking Results for this compound Derivatives

| Compound | Biological Target | PDB ID | Binding Energy / Score | Key Interactions | Reference |

|---|---|---|---|---|---|

| 5f, 5g, 5h | EGFR kinase | 6V6O | Good affinity | Multiple H-bonds | rsc.org |

| 1b | VEGFR-2 | 2QU5 | -10.09 kJ/mol | H-bonds | nih.gov |

| 1d | Aurora A | 2W1G | -8.57 kJ/mol | H-bonds | nih.gov |

| 2b | CDK2 | 2VTO | -10.35 kJ/mol | H-bonds | nih.gov |

| 9o | InhA (M. tuberculosis) | - | -8.884 (docking score) | Bonded and non-bonded interactions | nih.gov |

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that examines how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable information for optimizing their therapeutic potential.

For antiviral derivatives, the substitution pattern on the phenylsulfonyl group was found to be a key determinant of activity and selectivity. frontiersin.org A p-methoxy substituent, for example, abolished anti-RSV activity while enhancing activity against BVDV in some cases. frontiersin.org

In the context of enzyme inhibition, SAR studies of pyrazole-based COX-2 inhibitors have indicated that halogen substitutions (Br, Cl) on one of the phenyl rings lead to better inhibition compared to methoxy (B1213986) substitutions. mdpi.com The bulkiness of the group at the acylhydrazone bridge also influenced the activity. mdpi.com

The SAR of pyrazole-based kinase inhibitors has also been extensively studied. For instance, in a series of CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than smaller or larger substituents. nih.gov Additionally, a biphenyl (B1667301) moiety was more favorable than other aromatic systems. nih.gov

Pharmacokinetic Properties (ADME) Considerations

For a series of novel 1,3,5-triazine-based pyrazole derivatives with anticancer activity, in silico ADME properties were evaluated. rsc.org The results of these predictions can help in identifying compounds with favorable pharmacokinetic profiles for further development. rsc.org Similarly, for pyrazole derivatives designed as antileishmanial agents, theoretical ADME properties were found to be satisfactory, suggesting their potential as orally bioavailable drugs. nih.gov

Computational ADME studies for coumarinyl linked pyrazolylthiazoles involved the calculation of parameters such as QpLogPo/w, QPLogHERG, QPPCaco, QpLogBB, QPPMDCK, QPlogKp, and QPlogHSA, as well as the percentage of human oral absorption and adherence to Lipinski's rule of five. plos.org Such comprehensive in silico evaluations are essential for prioritizing compounds for further preclinical and clinical development. plos.orgijprajournal.com

Table 6: Predicted ADME Properties of Representative Pyrazole Derivatives

| Compound Class | Predicted Property | Observation | Reference |

|---|---|---|---|

| 1,3,5-triazine-based pyrazoles | In silico ADME | Favorable properties for anticancer agents | rsc.org |

| Pyrazole and pyrano[2,3-c]pyrazoles | Theoretical ADME | Satisfactory properties for antileishmanial agents | nih.gov |

| Coumarinyl linked pyrazolylthiazoles | In silico ADME | High absorption, unable to cross blood-brain barrier | ekb.eg |

| N-phenyl and N-acetyl pyrazolines | In silico ADMET | Prediction of CYP inhibition and substrate potential | researchgate.net |

Agrochemical Applications

Derivatives of this compound represent a significant class of compounds within the agrochemical industry. orientjchem.org Their versatile molecular scaffold has been extensively modified to develop a wide range of active ingredients for crop protection. nih.gov The presence of the pyrazole core combined with the trifluoromethyl group contributes to their potent biological effects, leading to applications as herbicides, pesticides, fungicides, and insecticides. orientjchem.orgresearchgate.net Research into these derivatives continues to yield novel compounds with enhanced efficacy and specific modes of action for agricultural use. rsc.org

A number of this compound derivatives have been synthesized and evaluated for their potential as herbicides, with several compounds demonstrating significant phytotoxic effects against various weed species. nih.govjlu.edu.cn These compounds often act by inhibiting essential plant enzymes. For instance, a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives were developed as potential Protoporphyrinogen Oxidase (Protox) inhibitors. researchgate.net

One notable compound, 2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate, exhibited high herbicidal activity, achieving over 90% inhibition of weeds at a low dosage of 150 grams per hectare. researchgate.net In another study, various 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives were tested against Brassica napus and Echinochloa crusgalli. researchgate.netjlu.edu.cn Some of these compounds showed strong inhibitory activity against Brassica napus and bleaching effects on Echinochloa crusgalli at a concentration of 100 µg/mL. researchgate.netjlu.edu.cn Further research highlighted that 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine displayed excellent post-emergence herbicidal effects against Digitaria sanguinalis L. at a dosage of 750 g a.i. ha−1. nih.gov

Table 1: Herbicidal Activity of Selected this compound Derivatives

| Compound Name | Target Weed(s) | Dosage / Concentration | Observed Effect |

|---|---|---|---|

| 2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate | General Weeds | 150 g/hm² | >90% inhibition researchgate.net |

| 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives | Brassica napus | 100 µg/mL | Good inhibition researchgate.netjlu.edu.cn |

| 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives | Echinochloa crusgalli | 100 µg/mL | Bleaching activity researchgate.netjlu.edu.cn |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | 750 g a.i. ha⁻¹ | Excellent post-emergence effect; 82% fresh weight inhibition nih.gov |

The term "pesticide" broadly covers substances used to control pests, including insects, weeds, and fungi. The this compound scaffold is a foundational structure for a significant portion of modern pesticides. nih.govresearchgate.net The unique physicochemical properties conferred by the trifluoromethyl group, such as high thermal stability and increased lipophilicity, make these derivatives highly effective in various pesticidal applications. nih.gov

This structural motif is found in numerous commercial agrochemicals, highlighting its importance in the crop protection industry. nih.govresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, enabling the development of compounds with tailored activity against specific agricultural pests. rsc.org The subsequent sections on fungicidal, herbicidal, and insecticidal activities provide specific examples of the broad pesticidal applications of this chemical family.

Derivatives of this compound have demonstrated significant potential as fungicides, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org SDHIs disrupt the fungal respiratory chain, a mode of action utilized by several commercial carboxamide fungicides. researchgate.net

In one study, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against phytopathogenic fungi. nih.govmdpi.com Compounds 6a , 6b , and 6c from this series showed over 50% inhibition of Gibberella zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin and boscalid. nih.govmdpi.com Specifically, compound 6a exhibited inhibition rates of 73.2% against G. zeae, 53.5% against Fusarium oxysporum, and 48.7% against Cytospora mandshurica. researchgate.net

Further research into novel N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also revealed potent antifungal activity. acs.org Compound 7a had an EC50 value of 1.8 μg/mL against G. zeae, while compound 7c was highly effective against F. oxysporum and C. mandshurica with EC50 values of 1.5 μg/mL and 3.6 μg/mL, respectively. acs.org Enzymatic testing confirmed that these compounds target SDH, with compound 7f showing a potent IC50 value of 6.9 μg/mL, significantly lower than the commercial SDHI penthiopyrad (B1679300) (223.9 μg/mL). acs.org

Table 2: Fungicidal Activity of Selected this compound Derivatives

| Compound | Target Fungi | Concentration / Value | Observed Effect |

|---|---|---|---|

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (6a , 6b , 6c ) | Gibberella zeae | 100 µg/mL | >50% inhibition nih.govmdpi.com |

| Compound 6a | Gibberella zeae | 100 µg/mL | 73.2% inhibition researchgate.net |

| Compound 6a | Fusarium oxysporum | 100 µg/mL | 53.5% inhibition researchgate.net |

| Compound 6a | Cytospora mandshurica | 100 µg/mL | 48.7% inhibition researchgate.net |

| Compound 7a | Gibberella zeae | EC₅₀ = 1.8 µg/mL | Potent inhibition acs.org |

| Compound 7c | Fusarium oxysporum | EC₅₀ = 1.5 µg/mL | Potent inhibition acs.org |

| Compound 7c | Cytospora mandshurica | EC₅₀ = 3.6 µg/mL | Potent inhibition acs.org |

| Compound 7f | Phytophthora infestans | EC₅₀ = 6.8 µg/mL | Potent inhibition acs.org |

| Compound 7f | Succinate Dehydrogenase (SDH) | IC₅₀ = 6.9 µg/mL | Potent enzyme inhibition acs.org |

The this compound framework is a key component in a variety of modern insecticides. rhhz.net Many of these compounds function as ryanodine (B192298) receptor (RyR) modulators, disrupting calcium homeostasis in insects and leading to paralysis and death. researchgate.net

Research has yielded numerous potent insecticidal agents based on this scaffold. For example, a series of novel pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety showed excellent activity against the mite Tetranychus cinnabarinus, with several compounds achieving 100% inhibition at a concentration of 10 μg/mL. nih.gov Some of these compounds also displayed 100% mortality against the diamondback moth, Plutella xylostella, at 200 μg/mL. nih.gov

In another study, novel phenylpyrazole analogues were designed, leading to the discovery of compounds with high efficacy against specific pests. sioc-journal.cn Methyl 1-(2-chloro-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)nicotinamido)cyclopropane-1-carboxylate (8e ) showed 100% mite-killing efficacy against Tetranychus cinnabarinus at 2.5 mg/L. sioc-journal.cn Additionally, compounds 8a and 8b demonstrated 100% insecticidal efficacy against Plutella xylostella at the same concentration. sioc-journal.cn Other derivatives have shown potent activity against pests like the oriental armyworm (Mythimna separata), with some compounds exhibiting larvicidal activity comparable to or better than the commercial insecticide chlorantraniliprole. researchgate.net

Table 3: Insecticidal Activity of Selected this compound Derivatives

| Compound Class / Name | Target Pest(s) | Concentration | Observed Effect |

|---|---|---|---|

| Pyrazole oxime derivatives (8e , 8f , 8l , 8m , 8n , 8p , 8q ) | Tetranychus cinnabarinus | 10 µg/mL | 100% inhibition rate nih.gov |

| Pyrazole oxime derivatives (8e , 8f , 8i , 8l , 8m , 8n , 8p , 8q ) | Plutella xylostella | 200 µg/mL | 100% mortality nih.gov |

| Methyl 1-(2-chloro-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)nicotinamido)cyclopropane-1-carboxylate (8e ) | Tetranychus cinnabarinus | 2.5 mg/L | 100% mite killing efficacy sioc-journal.cn |

| 2-Chloro-N-cyclopropyl-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-N-methylbenzamide (8a ) | Plutella xylostella | 2.5 mg/L | 100% insecticidal efficacy sioc-journal.cn |

| 2-Chloro-N-cyclopropyl-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)benzamide (8b ) | Plutella xylostella | 2.5 mg/L | 100% insecticidal efficacy sioc-journal.cn |

| 5-(1-(2-Bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-2-chloro-N-cyclopropylnicotinamide (8i ) | Myzus persicae | 5 mg/L | 100% insecticidal efficacy sioc-journal.cn |

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group plays a pivotal role in defining the biological activity of this compound derivatives and other agrochemicals. nih.govmdpi.com Its unique physicochemical properties significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. mdpi.com The -CF3 group is strongly electron-withdrawing, which alters the electronic properties of the aromatic rings to which it is attached. nih.govmdpi.com

Furthermore, the trifluoromethyl group enhances lipophilicity, which can improve a compound's ability to permeate biological membranes, a crucial factor for in vivo uptake and transport to the target site. nih.govmdpi.com The C-F bonds are exceptionally strong, which increases the metabolic stability of the molecule by making it more resistant to degradation by metabolic enzymes. mdpi.com This increased stability can lead to a longer half-life and more sustained biological activity. mdpi.com The steric bulk of the -CF3 group, which is larger than a methyl group, can also influence how the molecule fits into the active site of a target enzyme or receptor, affecting both affinity and selectivity. mdpi.comnih.gov

The trifluoromethyl group significantly enhances the binding affinity of molecules to their biological targets through several mechanisms. mdpi.com Its high electronegativity makes it a strong electron-withdrawing substituent, which can improve electrostatic and hydrogen bonding interactions with residues in the active site of an enzyme or receptor. mdpi.com The presence of a trifluoromethyl group can lead to the formation of multipolar interactions with carbonyl groups within a targeted protein, increasing the potency of the compound. nih.gov

Molecular docking studies on various this compound derivatives have provided insights into these enhanced interactions. In the case of SDH inhibitors, the phenyl ring of the pyrazole derivative was shown to form a π–π interaction with an arginine residue (Arg59) in the enzyme's active site, contributing to the binding. acs.org For certain insecticidal phenylpyrazole analogues, the incorporation of ester groups led to an increase in hydrogen bonding interactions, which was suggested as a reason for their enhanced acaricidal activity. sioc-journal.cn These specific interactions, facilitated or strengthened by the electronic influence of the -CF3 group, are crucial for the high efficacy observed in many of these agrochemical compounds. researchgate.netmdpi.com

Impact on Lipophilicity and Membrane Penetration

| Compound | Molecular Formula | Calculated logP (XLogP3) | Reference |

|---|---|---|---|

| 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole (Isomer) | C₁₀H₇F₃N₂ | 2.8 | nih.gov |

The broader class of phenylpyrazole compounds, which includes insecticides like fipronil, has been studied for its interaction with intestinal epithelial cells. nih.gov In vitro studies using Caco-2 cell monolayers, a standard model for predicting human intestinal absorption, have shown that phenylpyrazoles can interact with and disrupt the integrity of this epithelial barrier. nih.govnih.gov The Caco-2 permeability assay measures the rate of flux of a compound across these cell monolayers to determine an apparent permeability coefficient (Papp). enamine.netevotec.com The ability of phenylpyrazoles to affect the Caco-2 barrier suggests that they are capable of membrane penetration, a property consistent with their lipophilic nature. nih.gov

| Substituent | Hansch Lipophilicity Parameter (π) | Effect on Lipophilicity | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | +0.88 | Increases Lipophilicity | mdpi.com |

Applications in Materials Science

Development of Advanced Materials

The development of advanced materials often relies on the principle of crystal engineering and supramolecular chemistry, where the specific arrangement of molecules dictates the material's properties. Pyrazole (B372694) derivatives are recognized for their capacity to form diverse hydrogen-bonded networks and other non-covalent interactions, making them valuable synthons in the design of functional crystalline materials. The presence of the trifluoromethyl group in 1-phenyl-3-(trifluoromethyl)-1H-pyrazole can further influence crystal packing through weak hydrogen bonds and dipole-dipole interactions, potentially leading to materials with tailored physical properties.

While specific research on this compound in the context of crystal engineering for advanced materials like metal-organic frameworks (MOFs) or functional coatings is not widely reported, the fundamental characteristics of the molecule suggest it as a candidate for such applications. The pyrazole nitrogen atoms can act as ligands for metal centers in MOFs, and the trifluoromethyl group can enhance thermal stability and introduce hydrophobicity.

Polymer Chemistry Applications

The direct application of this compound as a monomer in polymerization or as a functional additive in existing polymer systems is not extensively detailed in the current scientific literature. However, the chemical structure of the compound allows for its potential functionalization to create polymerizable derivatives. For instance, introducing reactive groups such as vinyl, acrylate, or epoxide moieties onto the phenyl ring would enable its incorporation into various polymer backbones through addition or condensation polymerization.

The inclusion of the this compound moiety into a polymer chain could be expected to impart specific properties. The rigid pyrazole ring could enhance the thermal stability and mechanical strength of the polymer. The trifluoromethyl group is known to increase hydrophobicity, improve solubility in certain organic solvents, and lower the dielectric constant of materials, which could be beneficial for applications in microelectronics and specialized coatings.

Optoelectronic Applications

Derivatives of this compound have shown significant promise in the field of optoelectronics, particularly in the development of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The core structure is often elaborated into larger, more conjugated systems, such as 1H-pyrazolo[3,4-b]quinolines, to achieve the desired electronic and photophysical properties.

In the area of photovoltaics, trifluoromethyl-substituted pyrazolo[3,4-b]quinoline derivatives, which are synthesized from precursors related to this compound, have been investigated as components in the active layer of bulk heterojunction (BHJ) solar cells. mdpi.com These materials are typically blended with a polymer donor, such as poly(3-decylthiophene-2,5-diyl) (PDT), to form the photoactive layer of the device. mdpi.com

The performance of these solar cells is influenced by the specific substitution on the pyrazole core. For instance, the number and position of phenyl groups can modulate the highest occupied molecular orbital (HOMO) energy levels and emission properties of the material. mdpi.com Research has demonstrated that these pyrazole derivatives can contribute to power conversion efficiencies (PCE) in laboratory-scale devices.

Below is a table summarizing the performance of bulk heterojunction solar cells based on different trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives (Molx), which are derived from pyrazole precursors. The device architecture is typically ITO/PEDOT:PSS/PDT + Molx/Al. mdpi.com

| Compound | Active Layer Thickness (nm) | Open–Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (μA/cm2) | Power Conversion Efficiency (η) (%) |

|---|---|---|---|---|

| Mol1 + PDT | 102.9 | - | - | - |

| Mol3 + PDT | 111 | 0.78 | 32.81 | ~0.38 |

| Mol4 + PDT | - | - | - | ~0.21 |

Data sourced from Skorka et al. (2022). mdpi.com Mol1: 1-methyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline Mol3: 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline Mol4: 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline

The same family of trifluoromethyl-substituted pyrazolo[3,4-b]quinoline derivatives has also been successfully employed as emitters in organic light-emitting diodes (OLEDs). mdpi.com When blended with a host material like poly(N-vinylcarbazole) (PVK), these compounds can form the active emissive layer in a double-layer OLED structure. mdpi.com

These devices have been shown to emit light in the bluish-green part of the spectrum, with emission wavelengths ranging from 481 to 506 nm. mdpi.com The performance of these OLEDs, including their brightness and efficiency, is dependent on the molecular structure of the pyrazole derivative used as the emitter.

The following table presents the key performance metrics for OLEDs utilizing different trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives as emitters. The device structure is ITO/PEDOT:PSS/Active Layer (Molx + PVK)/ETM/Ca/Al. mdpi.com

| Compound (Emitter) | Emission Wavelength (nm) | Maximum Brightness (cd/m2) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| Mol3 | 506 | ~1436.0 | 1.26 | (0.007, 0.692) |

Data sourced from Skorka et al. (2022). mdpi.com Mol3: 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline

Fluorinated Materials

The presence of the trifluoromethyl (-CF3) group is a defining feature of this compound and is crucial to its utility in creating advanced fluorinated materials. The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for modifying material properties.

The strong electronegativity of fluorine atoms and the bulkiness of the -CF3 group can lead to several desirable characteristics in materials:

Thermal Stability: The high strength of the carbon-fluorine bond often results in materials with enhanced thermal and oxidative stability.

Hydrophobicity: Fluorinated surfaces tend to be hydrophobic or even superhydrophobic, which is advantageous for applications requiring water repellency and self-cleaning properties.

Chemical Resistance: The C-F bond is highly resistant to chemical attack, which can improve the durability of materials in harsh chemical environments.

While specific data on bulk material properties derived directly from this compound are scarce, the known effects of trifluoromethyl groups on polymers and other organic materials suggest that its incorporation would be a viable strategy for developing high-performance fluorinated materials with the aforementioned properties.

Catalysis Involving 1 Phenyl 3 Trifluoromethyl 1h Pyrazole Ligands

Pyrazole-based Ligands in Homogeneous Catalysis

Pyrazole (B372694) and its derivatives are a significant class of N-donor ligands in coordination chemistry and have been extensively used in homogeneous catalysis. acs.org The versatility of the pyrazole scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. acs.org These ligands can coordinate to a metal center in various modes, including as neutral monodentate, exo-bidentate, or as mono-anionic species, particularly when the N-H proton is present. acs.org

Palladium complexes bearing pyrazole-based ligands have been synthesized and characterized for their potential catalytic activities. thieme-connect.comacs.org For instance, palladium(II) complexes with pyrazolyl ligands have been investigated for their antitumor activities and as catalysts in cross-coupling reactions. acs.orgresearchgate.net The stability and catalytic efficacy of these complexes are often influenced by the substituents on the pyrazole ring.

In the context of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole, the N-phenyl substituent provides a potential site for secondary interactions or further functionalization, while also locking the ligand into an aprotic form. The pyrazole ring itself serves as a robust coordinating moiety to the metal center. While specific examples of this compound in well-established catalytic cycles are not extensively documented in publicly available literature, its structural similarity to other N-arylpyrazoles used in catalysis suggests its potential in reactions such as C-H activation and cross-coupling. thieme-connect.comacs.org For example, N-phenylpyrazoles are known to act as directing groups in palladium-catalyzed C-H functionalization reactions. acs.org

| Catalyst Type | Ligand Fragment | Application | Reference |

|---|---|---|---|

| Palladium(II) Complexes | N-Phenylpyrazole | C-H Acylation | thieme-connect.com |

| Palladium(II) Complexes | N-Phenylpyrazole | Dehydrogenative Homocoupling/Ortho-Hydroxylation | acs.org |

| Palladacycles | Pyrazole | Synthesis of β-aminoketones | researchgate.net |

| Palladium(0) | Pyrazole | N-Allylic Alkylation | researchgate.net |

Effect of Trifluoromethyl Group on Regioselective Cyclopalladation

Cyclopalladation is a key step in many catalytic cycles, involving the intramolecular activation of a C-H bond by a palladium center to form a stable palladacycle. In the case of N-phenylpyrazoles, the pyrazole ring can direct the regioselective C-H activation of the N-phenyl ring, typically at the ortho position, to form a five-membered palladacycle. acs.orgnih.gov This directing ability is a well-established phenomenon in transition-metal-catalyzed C-H functionalization. acs.org

The presence of the trifluoromethyl (CF3) group at the 3-position of the pyrazole ring in this compound is expected to have a profound electronic influence on the regioselectivity of cyclopalladation. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property significantly reduces the electron density of the pyrazole ring, making it a poorer σ-donor to the palladium center.

This deactivation of the pyrazole ring has two important consequences for cyclopalladation:

Enhanced Directing Ability towards the N-Phenyl Ring : The reduced electron density on the pyrazole ring makes it less susceptible to electrophilic attack by the palladium catalyst. Consequently, the C-H activation is more likely to be directed to the N-phenyl ring, which is electronically less perturbed by the distant CF3 group.

Favored Ortho-metallation : The coordination of the pyrazole's N2 atom to the palladium center pre-organizes the complex for the intramolecular C-H activation at the ortho-position of the N-phenyl ring. The electron-withdrawing nature of the CF3 group on the pyrazole ring enhances the electrophilicity of the palladium center, which can facilitate the C-H activation step at the phenyl ring.

Studies on related fluorinated tris(pyrazolyl)borate ligands have shown that CF3 substitution significantly impacts the electronic properties of the metal center, as evidenced by spectroscopic data. acs.org Increasing the degree of fluorination in these ligands leads to a less electron-rich metal center. acs.org By analogy, the CF3 group in this compound would make the pyrazole a more "electron-poor" ligand, thereby strengthening the directing group ability for C-H activation on the N-phenyl ring over potential C-H activation on the pyrazole ring itself.

| Property | Effect of CF3 Group | Consequence for Cyclopalladation |

|---|---|---|

| Electron Density of Pyrazole Ring | Strongly Decreased | Deactivation of pyrazole ring towards electrophilic palladation. |

| σ-Donor Ability of Pyrazole Ligand | Reduced | Favors palladation at the more electron-rich N-phenyl ring. |

| Electrophilicity of Palladium Center | Increased | Potentially facilitates the C-H activation step. |

| Regioselectivity | Enhanced for N-phenyl ring | Selective formation of the ortho-palladated product. |

Role of Protic Pyrazole Ligands

Protic pyrazoles, which contain an N-H bond, play a distinct role in catalysis compared to their N-substituted counterparts like this compound. The N-H proton in protic pyrazoles can engage in hydrogen bonding and can be readily removed to form a pyrazolate anion. This ability to act as a proton-responsive ligand enables metal-ligand cooperation, where the N-H bond participates directly in the catalytic cycle, for example, by facilitating proton transfer steps.

In contrast, this compound is an aprotic ligand due to the presence of the phenyl group on the N1 nitrogen. This fundamental difference means that it cannot participate in catalysis through proton-coupled mechanisms in the same way as protic pyrazoles. Instead, its role is primarily defined by the electronic and steric properties of its substituents.

The key features of this compound as an aprotic ligand are:

A Pure σ-Donor : Lacking the acidic proton, it coordinates to metal centers purely as a neutral σ-donor ligand through the N2 nitrogen.

Modulated Donor Strength : The strong electron-withdrawing trifluoromethyl group at the 3-position significantly reduces the ligand's σ-donor capacity. This makes it a weaker electron donor compared to unsubstituted or alkyl-substituted pyrazoles. This property can be advantageous in catalytic reactions where a more electrophilic and reactive metal center is desired.

Steric Influence : The N-phenyl group introduces steric bulk around the metal center, which can influence the coordination geometry, substrate accessibility, and the selectivity of the catalytic reaction.

The absence of the N-H proton in this compound precludes its involvement in bifunctional catalysis that relies on metal-ligand cooperation via proton transfer. However, its well-defined electronic and steric profile, modulated by the phenyl and trifluoromethyl substituents, makes it a valuable ligand for tuning the reactivity of metal catalysts in various homogeneous catalytic processes.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes